Mono(3-methylpentyl) Phthalate-d4
Description
Mono(3-methylpentyl) Phthalate-d4 is a deuterated analog of mono(3-methylpentyl) phthalate, a metabolite of dialkyl phthalate esters. Deuterated phthalates like this are widely used as internal standards (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy by compensating for matrix effects and instrument variability .
Properties
Molecular Formula |
C₁₄H₁₄D₄O₄ |
|---|---|
Molecular Weight |
254.31 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(3-Methylpentyl) Ester-d4; 1,2-Benzenedicarboxylic Acid Mono(3-methylpentyl) Ester-d4; _x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Deuterated phthalates share core structural features but differ in alkyl chain length, branching, and deuterium labeling positions. These differences influence their chromatographic behavior, ionization efficiency, and suitability as IS for specific analytes. Below is a detailed comparison:
Structural and Functional Analogues
(a) Diethyl Phthalate-d4 (DEP-d4)
- Structure : Ethyl ester groups with deuterium labeling.
- Applications: Used as IS for quantifying non-deuterated diethyl phthalate in environmental and biological matrices .
- Performance : Demonstrated superior precision in GC-MS for trace analysis of phthalates in indoor dust and air samples .
- Limitations: Outperformed by non-phthalate IS (e.g., 3-(4-Isopropylphenyl) isobutylaldehyde) for 129/131 analytes in a GC-EI-QqQ-MS study .
(b) Mono-n-butyl Phthalate-d4 (MnBP-d4)
- Structure : Linear n-butyl chain with deuterium on the aromatic ring.
- Applications: Critical for LC-MS/MS quantification of mono-n-butyl phthalate in human urine and serum .
- Performance : Achieved 98.9% isotopic purity and >95% chemical purity, ensuring reliable correction for matrix effects .
(c) Mono-isopentyl Phthalate-d4 (mIPeP-d4)
- Structure : Branched isopentyl (3-methylbutyl) chain.
- Applications : Used as IS for branched phthalate metabolites in biomonitoring studies .

- Key Difference : The branched chain alters retention times compared to linear analogs, improving selectivity for specific metabolites .
(d) Di-n-octyl Phthalate-d4 (DnOP-d4)
- Structure : Long-chain n-octyl ester.
- Applications : Employed in detecting high-molecular-weight phthalates in consumer products .
- Chromatographic Behavior : Longer retention time (2.17 min) compared to DEP-d4 (1.03 min) in GC×GC-TOFMS .
Performance Metrics
*Inferred properties based on structural analogs.
Key Research Findings
Deuterium Position Matters : Deuterium labeling on the aromatic ring (e.g., DEP-d4, MnBP-d4) minimizes isotopic interference compared to alkyl-chain labeling .
Branching Effects : Branched analogs (e.g., mIPeP-d4) exhibit distinct retention times, reducing co-elution risks in complex matrices .
Matrix Compatibility : Linear-chain deuterated phthalates (e.g., DEP-d4) are optimal for environmental samples, while branched versions suit biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

